molecular formula C6H6BrNO3 B599677 4-Hydroxypicolinic acid hydrobromide CAS No. 125545-96-2

4-Hydroxypicolinic acid hydrobromide

Cat. No.: B599677
CAS No.: 125545-96-2
M. Wt: 220.022
InChI Key: VPWZSFKFYCXGNB-UHFFFAOYSA-N
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Description

4-Hydroxypicolinic acid hydrobromide is a chemical compound with the molecular formula C6H6BrNO3 and a molecular weight of 220.02 g/mol . It is a derivative of picolinic acid, featuring a hydroxyl group at the 4-position of the pyridine ring. This compound is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypicolinic acid hydrobromide typically involves the bromination of 4-hydroxypicolinic acid. The reaction is carried out in the presence of hydrobromic acid, which facilitates the formation of the hydrobromide salt. The reaction conditions often include controlled temperatures and specific solvent systems to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypicolinic acid hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-pyridone derivatives, while substitution reactions can produce a variety of substituted picolinic acid derivatives .

Mechanism of Action

The mechanism of action of 4-hydroxypicolinic acid hydrobromide involves its interaction with specific molecular targets. It can bind to zinc finger proteins, altering their structure and function. This interaction disrupts zinc binding, inhibiting the activity of these proteins. This mechanism is particularly relevant in its antiviral and antimicrobial properties .

Comparison with Similar Compounds

Properties

IUPAC Name

4-oxo-1H-pyridine-2-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3.BrH/c8-4-1-2-7-5(3-4)6(9)10;/h1-3H,(H,7,8)(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWZSFKFYCXGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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